1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride
Description
1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride (CAS: Not explicitly provided; molecular formula: C₈H₁₃ClNO₂) is a conformationally constrained spirocyclic compound. Its rigid bicyclic structure, featuring a six-membered ring fused with a three-membered azetidine-like ring, makes it valuable in medicinal chemistry. The hydrochloride salt enhances solubility and stability, facilitating its use as a building block for peptidomimetics and kinase inhibitors .
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
1-azaspiro[3.3]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)5-3-7(4-5)1-2-8-7;/h5,8H,1-4H2,(H,9,10);1H |
InChI Key |
ZMUZPYNQUGFXTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC12CC(C2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Three-Step Synthesis via Boc-Protected Intermediate
A well-documented industrially applicable method involves the synthesis of 2-tert-butoxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid as a key intermediate, which can be converted to the hydrochloride salt. This method is characterized by:
- Step 1: Reaction of a starting compound (compound 1) with p-dimethylamino-azo-benzene acyl chlorides under basic conditions in methylene dichloride to form compound 2 with a 100% yield.
- Step 2: Nucleophilic substitution of compound 2 with sodium cyanide in N,N-dimethylformamide (DMF) to yield compound 3 with a 62% yield.
- Step 3: Hydrolysis of compound 3 in ethanol/water with potassium hydroxide, followed by acidification to pH 3-4, extraction, and drying to obtain compound 4 (the Boc-protected azaspiro acid) with a 62% yield.
This route is notable for its short reaction sequence, ease of operation, and scalability, with an overall yield of approximately 38.4% for the Boc-protected acid intermediate. The solvents and conditions are carefully chosen to optimize reaction control and product purity.
| Step | Reaction Conditions | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Compound 1 + p-dimethylamino-azo-benzene acyl chloride, triethylamine, 0°C to RT, overnight | Methylene dichloride | 100 | Complete reaction by TLC |
| 2 | Compound 2 + NaCN, RT, 1 hour | N,N-Dimethylformamide (DMF) | 62 | Extraction with ethyl acetate |
| 3 | Compound 3 + KOH, ethanol/water, RT, overnight; acidify to pH 3-4 | Ethanol/water mixture | 62 | Final extraction and drying |
Table 1: Summary of the three-step synthesis of Boc-protected 2-azaspiro[3.3]heptane-6-carboxylic acid intermediate.
Alternative Synthetic Routes Involving β-Lactam Intermediates
Another approach involves the formation of spirocyclic β-lactams via thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates (e.g., Graf isocyanate). The β-lactam ring is subsequently reduced using alane to yield the spirocyclic amine, which can be further functionalized to the carboxylic acid and converted to the hydrochloride salt.
- This method is more common in laboratory-scale synthesis and can be adapted for industrial production with careful control of temperature and reagent stoichiometry.
- The key advantage is the direct formation of the spirocyclic core with high stereochemical control.
| Step | Reaction Type | Key Reagents | Notes |
|---|---|---|---|
| [2+2] Cycloaddition | Thermal cycloaddition | Endocyclic alkene + Graf isocyanate | Forms spiro β-lactam |
| Reduction | β-Lactam reduction | Alane (AlH3) | Converts β-lactam to spiro amine |
| Functionalization | Carboxylation and salt formation | Various reagents | Final conversion to hydrochloride salt |
Table 2: Outline of β-lactam-based synthetic route.
Multi-Step Synthesis via Lithium Aluminum Hydride Reduction and Ring Closure
A more complex synthetic route reported for related azaspiro compounds involves:
- Reduction of a precursor compound with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–20 °C.
- Protection of amine groups using tosyl chloride (TsCl) in pyridine.
- Ring closure via reaction with ortho-nitrobenzenesulfonamide under basic conditions.
- Further functional group transformations including thiophenol substitution, ketone formation under acidic conditions, and Boc protection.
This method achieves high yields at each step (ranging from 40% to over 90%) and is suitable for large-scale synthesis due to mild reaction conditions and good overall yield (~41% total yield for the tert-butyl ester intermediate).
| Step | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | LiAlH4 reduction | THF | High | 0–20 °C |
| 2 | Tosyl chloride protection | Pyridine | 91 | Amine protection |
| 3 | Ring closure with ortho-nitrobenzenesulfonamide | DMF | High | Potassium carbonate base |
| 4 | Thiophenol substitution | DMF | High | Potassium carbonate base |
| 5 | Ketone formation and Boc protection | Acidic/Basic | 82 | Final intermediate |
Table 3: Multi-step synthesis of azaspiro intermediates with high yields.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The three-step Boc-protected synthesis method is favored for industrial production due to its simplicity, use of readily available reagents, and manageable reaction conditions. The use of sodium cyanide requires appropriate safety measures.
- The β-lactam route offers stereochemical control and direct spirocyclic ring formation but is less documented for large-scale production.
- The multi-step LiAlH4-based method provides a robust synthetic platform for various azaspiro derivatives, with high yields and mild conditions, making it attractive for medicinal chemistry applications.
- The hydrochloride salt formation typically follows the isolation of the free acid or amine intermediate by acidification with hydrochloric acid, ensuring product stability and ease of handling.
Summary Table of Key Preparation Parameters
| Parameter | Three-Step Boc Route | β-Lactam Route | Multi-Step LiAlH4 Route |
|---|---|---|---|
| Starting Materials | Compound 1, acyl chlorides, NaCN | Endocyclic alkenes, isocyanates | Precursor compound (14), LiAlH4 |
| Solvents | Methylene dichloride, DMF, ethanol/water | Various (thermal conditions) | THF, pyridine, DMF, ethyl acetate |
| Reaction Temperature Range | 0°C to RT | Elevated (thermal) | 0–20 °C |
| Reaction Time | Overnight to 1 hour | Variable | Overnight |
| Yield per Step | 62–100% | Not specified | 40–91% |
| Overall Yield | ~38.4% | Not specified | ~41% |
| Industrial Viability | High | Moderate | High |
This comprehensive analysis consolidates the current knowledge on the preparation of 1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride, highlighting the most practical and efficient synthetic routes. The three-step Boc-protected intermediate synthesis and the multi-step LiAlH4 reduction route stand out for their industrial applicability and yield optimization.
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the spirocyclic framework.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Alane and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Explored for its potential as a bioisostere in drug design.
Medicine: Investigated for its potential therapeutic properties, including as an anesthetic analogue.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for biological targets. This compound can modulate various pathways, depending on the functional groups attached to the spirocyclic scaffold .
Comparison with Similar Compounds
Structural and Functional Variations
Key Observations :
- Spiro vs. Bicyclic Systems : Spiro compounds (e.g., 1-azaspiro[3.3]heptane derivatives) enforce distinct conformational constraints compared to bicyclic systems (e.g., 2-azabicyclo[4.1.0]heptane), impacting target binding .
- Substituent Effects: Fluorination (CID: 131538420) enhances metabolic stability, while amino groups (CAS: 1170775-77-5) introduce hydrogen-bonding capabilities for receptor interactions .
Key Observations :
- High-Yield Routes : The Boc-protected precursor of the target compound is synthesized efficiently (90% yield), enabling scalable production .
- Commercial Discontinuations : Analogues like 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride are discontinued, suggesting synthetic or stability challenges .
Key Observations :
- Therapeutic Potential: The target compound’s role in PROTACs highlights its utility in targeted protein degradation, a cutting-edge therapeutic strategy .
- Cost Implications : High prices for intermediates (e.g., €4,148/500 mg) reflect demand and synthetic complexity .
Biological Activity
1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates a nitrogen atom within the ring. This compound is classified as an amino acid derivative due to its carboxylic acid functional group, making it relevant in various fields including medicinal chemistry and organic synthesis. The biological activity of this compound is primarily attributed to its structural features, which may influence its interaction with biological targets.
The mechanism of action of 1-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride involves its ability to interact with specific molecular targets. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity for biological targets. This compound can modulate various pathways depending on the functional groups attached to the spirocyclic scaffold, making it a potential candidate in drug design and therapeutic applications .
Biological Activity Overview
1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride has been explored for its potential therapeutic properties, including:
- Antiviral Activity : Research indicates that compounds similar to 1-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride may inhibit viral replication in human primary cells, showcasing potential as antiviral agents .
- Anesthetic Analogue : The compound is being investigated for its possible applications as an anesthetic analogue, which could provide novel approaches in pain management .
- Bioisosteric Applications : It is considered a bioisostere in drug design, potentially replacing other functional groups to enhance pharmacological profiles .
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of 1-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride in various biological assays:
- Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against Dengue virus (DENV) in human primary monocyte-derived dendritic cells (MDDCs), indicating its relevance in antiviral drug development .
- Therapeutic Potential : In vitro experiments have shown that modifications to the spirocyclic structure can lead to enhanced selectivity and potency against specific targets, supporting its use in developing new therapeutics .
Data Table: Biological Activity Summary
Synthesis and Derivatives
The synthesis of 1-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride involves constructing both four-membered rings through a series of reactions involving electrophiles and nucleophiles. This method allows for the formation of the complex ring structure that characterizes this compound. The unique structural features could facilitate research into new therapeutic agents targeting specific biological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
